![molecular formula C25H17ClFNO4 B2354820 6-[(4-chlorophenyl)methyl]-8-(4-fluorobenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 904433-03-0](/img/structure/B2354820.png)
6-[(4-chlorophenyl)methyl]-8-(4-fluorobenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(4-chlorophenyl)methyl]-8-(4-fluorobenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a complex organic compound that features a quinoline core structure with various substituents, including a chlorobenzyl group and a fluorobenzoyl group
Métodos De Preparación
The synthesis of 6-[(4-chlorophenyl)methyl]-8-(4-fluorobenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced through an acylation reaction, where the quinoline core is reacted with 4-fluorobenzoyl chloride in the presence of a base such as pyridine.
Industrial production methods for this compound would likely involve optimization of these reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
6-[(4-chlorophenyl)methyl]-8-(4-fluorobenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and fluorobenzoyl positions, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-[(4-chlorophenyl)methyl]-8-(4-fluorobenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one has several scientific research applications:
Medicinal Chemistry: The compound is of interest as a potential lead compound for the development of new drugs, particularly those targeting cancer, infectious diseases, and neurological disorders.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 6-[(4-chlorophenyl)methyl]-8-(4-fluorobenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: The compound can bind to specific receptors on the surface of cells, modulating their signaling pathways and cellular responses.
Comparación Con Compuestos Similares
6-[(4-chlorophenyl)methyl]-8-(4-fluorobenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one can be compared with other similar compounds, such as:
6-(4-chlorobenzyl)-8-(4-methylbenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one: This compound has a methyl group instead of a fluorine atom, which may affect its chemical reactivity and biological activity.
6-(4-chlorobenzyl)-8-(4-nitrobenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one: This compound has a nitro group instead of a fluorine atom, which may enhance its electron-withdrawing properties and affect its interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
6-[(4-chlorophenyl)methyl]-8-(4-fluorobenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClFNO4/c26-17-5-1-15(2-6-17)13-28-14-20(24(29)16-3-7-18(27)8-4-16)25(30)19-11-22-23(12-21(19)28)32-10-9-31-22/h1-8,11-12,14H,9-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAZRGIBJPRPSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N(C=C(C3=O)C(=O)C4=CC=C(C=C4)F)CC5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClFNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2354737.png)
![4-(Bicyclo[1.1.1]pentan-1-ylthio)aniline](/img/structure/B2354738.png)
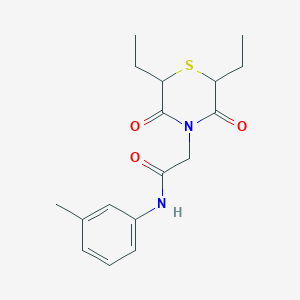
![N-(4-chlorobenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2354745.png)
![1,2-Dichloro-4-[3-[3-(trifluoromethyl)phenoxy]propylsulfonyl]benzene](/img/structure/B2354747.png)
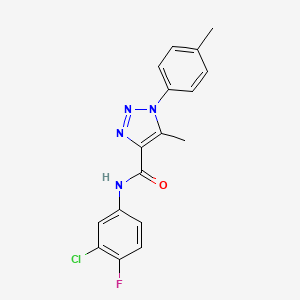
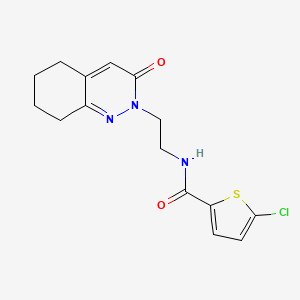
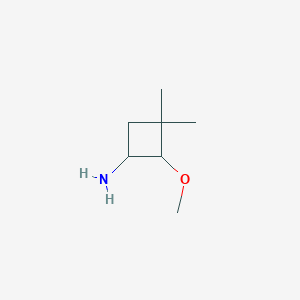
![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyphenyl)butanamide](/img/structure/B2354753.png)

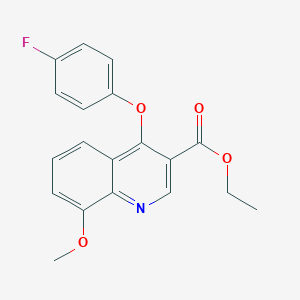
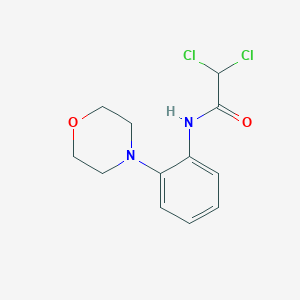
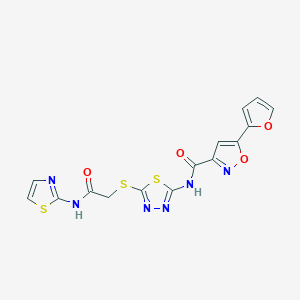
![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2354760.png)
